N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Chemical Reactions Analysis
Recently, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .
Physical and Chemical Properties Analysis
Thiophene derivatives are known for their variety of properties and applications . They are utilized in industrial chemistry and material science .
Scientific Research Applications
Antimicrobial and Antifungal Activities
N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives have been synthesized and tested for their antimicrobial and antifungal properties. One study synthesized a series of biologically active derivatives, which exhibited significant activities against bacterial and fungal strains. The structural modifications introduced into the tetrahydrobenzo[b]thiophene scaffold enhanced antimicrobial efficacy, indicating their potential as antimicrobial agents (Babu et al., 2013).
Anticancer Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the structure of interest, revealed that certain derivatives possess potent cytotoxicity against cancer cell lines. These compounds were tested for growth inhibitory properties, with several displaying potent cytotoxicity, suggesting their utility as frameworks for designing anticancer agents (Deady et al., 2005).
Synthesis and Biological Activities of Thiophene Derivatives
The synthesis of novel thiophene derivatives, including those related to N,6-dimethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been explored for their biological activities. These compounds have shown a range of activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. The diversity in biological activities highlights the thiophene core as a versatile scaffold for drug discovery (Amr et al., 2010).
Anti-Inflammatory Potential
Studies have also focused on the synthesis of tetrahydrobenzo[b]thiophene derivatives to evaluate their potential anti-inflammatory activity. One approach involved modifying the tetrahydrothienopyrimidine scaffold, demonstrating the preparative effectiveness and simplicity of obtaining derivatives with potential anti-inflammatory properties (Chiriapkin et al., 2021).
Antioxidant Activity
The antioxidant properties of thiophene derivatives, including benzo[b]thiophene carboxamide analogs, have been investigated. Synthesis and evaluation of these compounds for their antioxidant capabilities revealed significant scavenging activities, underlining their potential as antioxidants (Queiroz et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N,6-dimethyl-2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-13-8-10-15-16(12-13)25-20(18(15)19(24)21-2)22-17(23)11-9-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFVHXMASCMOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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